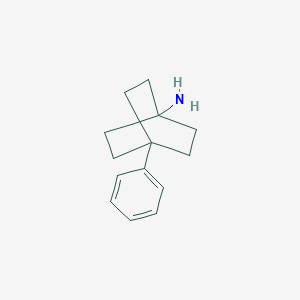
Bicyclo(2.2.2)octan-1-amine, 4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.2)octan-1-amine, 4-phenyl-, also known as PCA, is a cyclic amine compound that has been used in scientific research for various purposes. This compound is structurally related to other bicyclic amines, such as adamantane and norbornane, which have been extensively studied for their pharmacological properties. PCA has been synthesized using different methods and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Bicyclo(2.2.2)octan-1-amine, 4-phenyl- is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which may contribute to its pharmacological effects. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has also been found to enhance the activity of GABA(A) receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has been found to exhibit a range of biochemical and physiological effects, including inhibition of voltage-gated sodium channels, modulation of voltage-gated calcium channels, and inhibition of nicotinic acetylcholine receptors. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has also been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has several advantages for use in lab experiments, including its relatively low cost, high purity, and availability from commercial sources. However, Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has some limitations, including its potential toxicity and the need for careful handling and disposal. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Bicyclo(2.2.2)octan-1-amine, 4-phenyl-, including the development of more efficient and selective synthesis methods, the identification of new pharmacological targets, and the evaluation of its potential therapeutic applications in humans. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- may also be used as a tool for studying the mechanisms of action of other cyclic amine compounds and for investigating the role of neurotransmitter systems in various physiological and pathological conditions.
Métodos De Síntesis
Bicyclo(2.2.2)octan-1-amine, 4-phenyl- can be synthesized using different methods, including the reduction of 4-phenyl-2-cyclohexenone with sodium borohydride, the hydrogenation of 4-phenyl-2-cyclohexenone over a palladium catalyst, and the amination of 4-phenylcyclohexanone with ammonia and Raney nickel. The yield and purity of the product depend on the specific method used and the conditions of the reaction.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has been used in scientific research for various purposes, including as a ligand for the dopamine transporter, a modulator of GABA(A) receptors, a tool for studying the mechanism of action of local anesthetics, and a potential therapeutic agent for Parkinson's disease. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has also been found to exhibit anticonvulsant, analgesic, and antidepressant effects in animal models.
Propiedades
Número CAS |
10206-89-0 |
|---|---|
Nombre del producto |
Bicyclo(2.2.2)octan-1-amine, 4-phenyl- |
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
4-phenylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C14H19N/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11,15H2 |
Clave InChI |
JXMVQBDHMBOHDH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
SMILES canónico |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
Otros números CAS |
10206-89-0 |
Números CAS relacionados |
16142-83-9 (unspecified hydrochloride monohydrate) |
Sinónimos |
4-phenylbicyclo(2.2.2)octan-1-amine, hydrochloride EXP 561 EXP-561 EXP561 EXP561hydrochloride EXP561hydrochloride, monohydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)

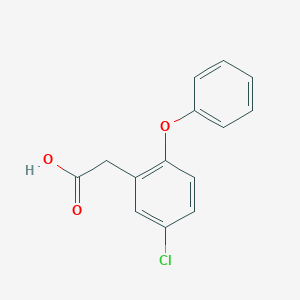
![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)


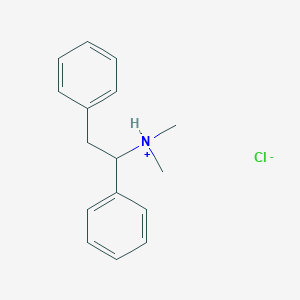
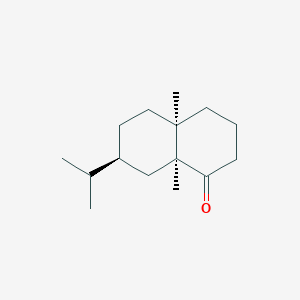
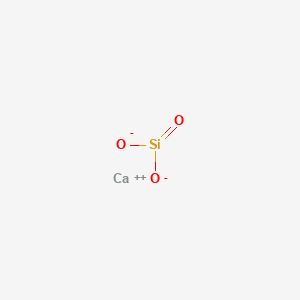


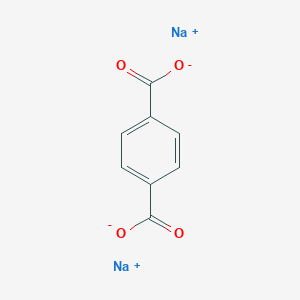

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)